molecular formula C17H16N2O2S2 B2766719 N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 303033-68-3

N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B2766719
CAS No.: 303033-68-3
M. Wt: 344.45
InChI Key: DYUCTWDZBNKSJX-UHFFFAOYSA-N
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Description

N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a complex organic compound with significant implications across various fields of science. Its unique chemical structure presents numerous possibilities for synthetic applications and functional uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves multi-step organic synthesis. Initial steps often include the formation of intermediate compounds through reactions like sulfonation, nitration, or acylation. Specific conditions such as temperature, solvent, and pH play crucial roles in the reaction's outcome.

Industrial Production Methods: On an industrial scale, the production of this compound might leverage continuous flow processes to ensure higher yields and consistent purity. Common methods include solvent extraction, crystallization, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can undergo a variety of chemical reactions such as:

  • Oxidation: Conversion to sulfoxides or sulfones using reagents like hydrogen peroxide.

  • Reduction: Formation of sulfides under the influence of reducing agents like lithium aluminum hydride.

  • Substitution: Introduction of different substituents on the benzene ring using electrophilic aromatic substitution reactions.

Common Reagents and Conditions: Oxidation reactions often use hydrogen peroxide or peracids at moderate temperatures. Reduction reactions require strong reducing agents such as lithium aluminum hydride, and substitution reactions typically employ conditions such as acid catalysts and elevated temperatures.

Major Products: The reactions can yield products like sulfoxides, sulfones, or various substituted aromatic compounds depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.

Medicine: Pharmacologically, it may be explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities, due to its unique molecular framework.

Industry: In industry, it is utilized in the synthesis of specialty chemicals, dyes, and pigments, owing to its stable aromatic core and versatile functional groups.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action typically involves the interaction of the compound with specific molecular targets such as enzymes or receptors. Its aromatic structure allows it to intercalate with DNA, inhibit enzyme activity, or modulate receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds: Comparable compounds include:

  • N-phenyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

  • N-(2-thiomethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Uniqueness: N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide stands out due to its specific sulfur-containing phenyl group, which imparts unique reactivity and potential biological activity compared to its analogs.

Hope this deep dive into this compound was as fascinating for you as it was for me to explore!

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-22-13-8-4-2-6-11(13)18-16(20)10-15-17(21)19-12-7-3-5-9-14(12)23-15/h2-9,15H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUCTWDZBNKSJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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